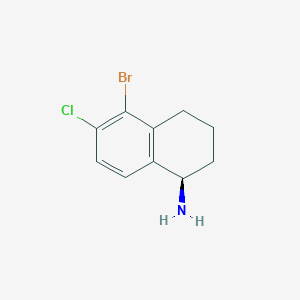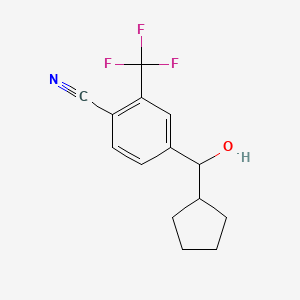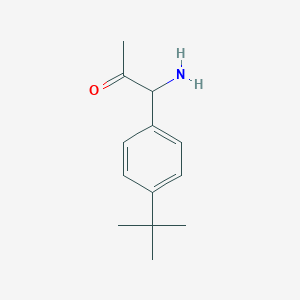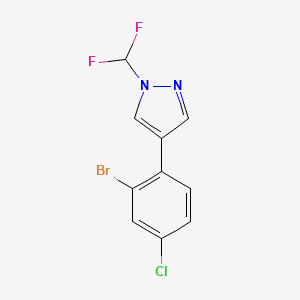![molecular formula C20H9F3N4 B15237053 2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile](/img/structure/B15237053.png)
2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile is a complex organic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)pyridine
- Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate
Uniqueness
Compared to similar compounds, 2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile stands out due to its unique imidazo[1,2-a]pyridine core and the presence of both ethynyl and malononitrile groups.
Properties
Molecular Formula |
C20H9F3N4 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-[[4-[2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethynyl]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C20H9F3N4/c21-20(22,23)17-6-8-19-26-12-18(27(19)13-17)7-5-14-1-3-15(4-2-14)9-16(10-24)11-25/h1-4,6,8-9,12-13H |
InChI Key |
FIUXQZBUXLBBSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C#CC2=CN=C3N2C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B15236975.png)

![(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236985.png)





![(1S,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237027.png)




